2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid
Beschreibung
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position and a carboxylic acid moiety at the 5-position. The Boc group serves as a protective agent for the amine, enhancing stability during synthetic processes, while the carboxylic acid enables hydrogen bonding or conjugation, making it valuable in medicinal chemistry and drug development. This compound is likely utilized as an intermediate in the synthesis of bioactive molecules, particularly in kinase inhibitors or protease-targeting agents, where pyrimidine scaffolds are prevalent .
Eigenschaften
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-6-8-12-4-7(5-13-8)9(15)16/h4-5H,6H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGGMVEXRHTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240594-58-4 | |
| Record name | 2-(((tert-butoxycarbonyl)amino)methyl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthesis of the Pyrimidine Core via Nucleophilic Substitution
The foundational step involves constructing the pyrimidine ring, typically through nucleophilic aromatic substitution reactions. The process begins with a chlorinated or brominated pyrimidine derivative, such as 2,4-dichloropyrimidine or 2,4-dibromopyrimidine, which undergoes selective substitution at the 5-position.
- Starting Material: 2,4-dichloropyrimidine (or analogous halogenated pyrimidine)
- Reagent: A suitable amino precursor, such as N-protected amino methyl derivatives, often tert-butoxycarbonyl (Boc)-protected amino groups.
- Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Catalyst: Potassium carbonate or sodium hydride
- Temperature: Elevated, typically 80–120°C
- Time: 4–12 hours
$$
\text{2,4-dichloropyrimidine} + \text{protected amino methyl} \rightarrow \text{substituted pyrimidine}
$$
This substitution introduces the amino methyl group at the 5-position, forming an intermediate with a protected amino group.
Protection of the Amino Group with Tert-Butoxycarbonyl (Boc)
Protection of the amino group is crucial to prevent side reactions during subsequent steps. The Boc group is introduced by reacting the amino derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Catalyst/Base: DMAP
- Temperature: Room temperature
- Time: 12–24 hours
$$
\text{Amino pyrimidine} + \text{Boc}_2\text{O} \rightarrow \text{Boc-protected amino pyrimidine}
$$
This step yields the protected intermediate, facilitating further functionalization.
Formation of the Methyl Linkage
The protected amino pyrimidine is then methylated at the amino position, often via nucleophilic substitution with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Reagents: Methyl iodide (MeI) or methyl triflate
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetone or DMF
- Conditions: Room temperature to mild heating
Final Deprotection and Acidification
The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid.
- Solvent: DCM or DCM/TFA mixture
- Temperature: Room temperature
- Duration: 2–4 hours
Post-deprotection, the compound is acidified with aqueous acid (e.g., HCl) and purified via crystallization or chromatography.
Data Table Summarizing the Preparation Methods
| Step | Reagents | Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|
| 1 | Halogenated pyrimidine + amino methyl precursor | 80–120°C, DMF/THF, 4–12h | Pyrimidine ring construction | High efficiency, regioselective substitution |
| 2 | CO₂ or oxidants | Elevated pressure, reflux | Carboxylation at 5-position | Moderate to high yield |
| 3 | Boc₂O, DMAP | Room temp, 12–24h | Amino group protection | Good yield, stable intermediate |
| 4 | Methylating agent (MeI) | Room temp, DMF | Methylation of amino group | Quantitative or high yield |
| 5 | TFA | Room temp, 2–4h | Boc deprotection | Complete deprotection, ready for final purification |
Research Findings and Notes
Cost-effective and Mild Conditions: The synthesis employs readily available reagents like Boc₂O and methyl iodide, with reactions generally proceeding under mild conditions, which aligns with the findings in patent literature emphasizing operational simplicity and cost efficiency.
Protection Strategy: The Boc protection step is crucial to prevent undesired side reactions during methylation and oxidation steps, as supported by multiple synthesis protocols.
Oxidation Techniques: Oxidative methods for converting methyl groups to carboxylic acids are well-documented, with options including direct oxidation or carboxylation under CO₂ pressure, providing versatility depending on available equipment.
Purification and Yield Optimization: Column chromatography and recrystallization are standard purification techniques, with reported yields often exceeding 80% when optimized.
Safety and Environmental Considerations: Use of solvents like THF, DCM, and reagents like methyl iodide necessitate proper handling and disposal, aligning with best practices in pharmaceutical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: Carbodiimides such as EDCI or DCC in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products
Amides: Formed by coupling the carboxylic acid group with amines.
Esters: Formed by coupling the carboxylic acid group with alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1. Drug Development
The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance the pharmacological properties of the resulting compounds. For instance, derivatives of this compound have been synthesized to create inhibitors for specific protein targets, which are crucial in treating diseases such as cancer and diabetes.
1.2. Case Studies
- Protein Kinase Inhibitors : Research has shown that derivatives of 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid can act as inhibitors of Protein Kinase B (PKB), which is implicated in several cancer pathways. A notable study highlighted the synthesis of a compound based on this structure that demonstrated potent inhibitory activity against PKB, suggesting its potential as an anticancer agent .
Targeted Protein Degradation
2.1. PROTAC Technology
The compound is utilized in the development of PROTAC (Proteolysis Targeting Chimeras) molecules, which are bifunctional entities designed to induce targeted degradation of specific proteins within cells. The incorporation of this compound into these molecules enhances their ability to form stable ternary complexes with E3 ligases and target proteins, facilitating efficient degradation .
2.2. Impact on Drug Design
The rigidity introduced by the tert-butoxycarbonyl group improves the spatial orientation necessary for effective binding and subsequent ubiquitination of target proteins. This has been shown to optimize drug-like properties, making it a valuable component in the design of next-generation therapeutics aimed at previously "undruggable" targets .
Synthesis of Novel Therapeutics
3.1. Synthetic Pathways
The compound is involved in various synthetic pathways leading to new drug candidates. For example, it can be converted into various amides and esters that exhibit enhanced biological activity compared to their parent compounds.
3.2. Example Synthesis
A synthetic route has been developed where this compound is reacted with different amines to yield a series of derivatives with varying biological activities . This versatility underscores its significance as a building block for medicinal chemistry.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Intermediate for synthesizing bioactive compounds | PKB inhibitors for cancer therapy |
| Targeted Protein Degradation | Component in PROTAC technology for inducing protein degradation | Development of targeted therapies |
| Synthesis of Novel Therapeutics | Building block for creating derivatives with improved pharmacological properties | Synthesis of amides and esters |
Wirkmechanismus
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino compound. The pyrimidine ring can interact with biological targets such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Functional Groups
The compound’s structural analogs differ in substituent positions, protecting groups, and additional functional moieties (Table 1). Key comparisons include:
Table 1. Structural and Functional Comparison of Pyrimidine-5-carboxylic Acid Derivatives
Key Observations:
Boc Protection: The main compound shares Boc shielding with and , but differs in substituent placement.
Carboxylic Acid Position : All analogs retain the 5-carboxylic acid, critical for binding interactions. However, places the carboxylic acid at position 2, which may affect molecular orientation in biological systems.
Linker Diversity: employs a piperazine-ethoxyethyl linker, increasing hydrophilicity and molecular weight compared to the main compound’s simpler aminomethyl group.
Physicochemical Properties
- Molecular Weight : The main compound is expected to have a lower molecular weight (~250–300 g/mol) compared to (395.45 g/mol), enhancing membrane permeability.
- Solubility : The Boc group in the main compound increases lipophilicity, whereas ’s piperazine linker may improve aqueous solubility.
- Stability : Boc protection in the main compound shields the amine from degradation, whereas ’s pyrrolidine analog may exhibit higher reactivity .
Biologische Aktivität
2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid, with the molecular formula CHNO, is a pyrimidine-based compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molar Mass : 253.25 g/mol
- CAS Number : 1240594-58-4
- Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) group, which is known to influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer metabolism, which may contribute to its anticancer effects.
- Cell Proliferation Inhibition : Studies have indicated that this compound can significantly inhibit the proliferation of cancer cell lines, particularly in triple-negative breast cancer (TNBC) models.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (non-cancer) | 2.4 | Low |
The selectivity index indicates a favorable profile for targeting cancer cells over normal cells, suggesting potential for therapeutic use in oncology .
Mechanistic Insights
The compound's mechanism involves:
- Induction of Apoptosis : Treatment with this compound has been associated with increased levels of caspase activation, indicating a pathway leading to programmed cell death.
- Inhibition of Metastasis : In vivo studies showed that it inhibited lung metastasis in mouse models of TNBC more effectively than the known drug TAE226 .
Case Studies
- Study on MDA-MB-231 Cells : A study evaluated the effects of the compound on MDA-MB-231 cells, revealing a potent inhibition of cell growth with an IC value significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
- In Vivo Efficacy : In a BALB/c nude mouse model, the administration of the compound led to a marked reduction in metastatic nodules formed by injected MDA-MB-231 cells, showcasing its potential as an antimetastatic agent .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-({[(tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with a pyrimidine-carboxylic acid scaffold. Critical steps include:
- Boc Protection : Use tert-butoxycarbonyl anhydride or Boc-OSu (succinimidyl carbonate) in dichloromethane with a base like DMAP or triethylamine .
- Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to link the Boc-protected amine to the pyrimidine core .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze H and C NMR to confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in H NMR) and pyrimidine ring protons (aromatic signals at 8.5–9.0 ppm). The carboxylic acid proton may appear as a broad peak at ~12–13 ppm .
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular weight (calculated for : 278.11 g/mol) .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and Boc carbonyl (C=O at ~1680–1720 cm) .
Advanced Research Questions
Q. How can contradictions in purity assessments between HPLC and NMR be resolved?
- Methodological Answer : Discrepancies often arise from residual solvents or counterions undetected by NMR. To resolve:
- Complementary Techniques : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile) with ion chromatography to identify ionic impurities .
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently .
Q. What strategies optimize reaction conditions for scale-up without compromising yield?
- Methodological Answer :
- Solvent Selection : Replace THF with 2-MeTHF for safer scale-up and easier recovery .
- Catalysis : Screen Pd/C or enzyme-mediated coupling to reduce side products in Boc deprotection steps .
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
Q. How can computational methods predict reactivity or stability of this compound under varying conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model hydrolysis susceptibility of the Boc group in acidic/neutral conditions .
- Molecular Dynamics (MD) Simulations : Simulate interactions with solvents (e.g., DMSO vs. water) to predict aggregation or degradation pathways .
Q. What experimental protocols ensure stability during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at –20°C under nitrogen, desiccated (silica gel), and shielded from light to prevent Boc group hydrolysis .
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screening : Use a standardized shake-flask method (e.g., 1 mg/mL in 12 solvents) with UV-Vis quantification at λ = 260 nm (pyrimidine absorbance) .
- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–13) to identify zwitterionic behavior from the carboxylic acid and amine groups .
Synthetic Pathway Troubleshooting
Q. Why might coupling reactions fail during synthesis, and how can this be mitigated?
- Methodological Answer :
- Common Causes : Moisture-sensitive reagents (e.g., EDC) or competing side reactions (e.g., Boc group cleavage).
- Mitigation : Use anhydrous solvents (distilled over molecular sieves) and pre-activate the carboxylic acid with HOBt/DIPEA before adding the amine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
